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Compound of Interest

Compound Name: PEG8-bis(C3-amine)

Cat. No.: B13714735

Get Quote

Product Focus: PEG8-bis(C3-amine) (Homobifunctional Amine-PEG8-Amine) MW: ~440.6 Da

| Spacer Length: ~35 Å (extended) Core Challenge: Overcoming steric shielding and "looping"

effects in surface and macromolecular conjugation.

The "Steric Paradox" of Medium-Length PEGs
As a Senior Application Scientist, I frequently see researchers assume that PEG8 is long

enough to be flexible but short enough to be precise. In reality, PEG8 sits in a "transition zone."

It is often too short to form a true polymer brush without extremely high grafting density, yet

long enough to fold back on itself (looping) if the surface density is low.

The C3-Spacer Advantage: Unlike standard PEG-diamines (ethyl spacers), the propyl (C3)

spacer in this molecule pushes the primary amine slightly outside the dense hydration shell of

the PEG ether oxygens. This subtle structural difference is critical for reducing local steric

hindrance at the reaction site [1, 2].
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Issue 1: Low Conjugation Yield on Nanoparticle
Surfaces
Q:I am adding a 50x molar excess of PEG8-bis(C3-amine) to my NHS-activated nanoparticles,

but the zeta potential shift is minimal, suggesting low binding. Is the amine unreactive?

A: The amine is likely reactive, but your linker is trapped in the "Mushroom Regime." At low

surface densities, PEG chains coil into a "mushroom" shape. If the grafting density ($ \sigma $)

is low, the PEG8 collapses onto the surface rather than extending outward. This steric shield

prevents neighboring active sites from reacting.

The Fix (Force the Brush Regime): You must exceed the "Flory radius" overlap

concentration. Increase the initial feed concentration of the ligand significantly (often 100x–

500x excess for small particles) to force the PEGs to stand up in a "Brush" conformation.

This extension exposes the terminal amine for subsequent reactions [3, 4].

Solvent Tip: Ensure your reaction buffer contains a chaotropic agent or organic co-solvent

(e.g., 10-20% DMSO) if compatible. This disrupts water structure around the PEG, promoting

chain extension.

Issue 2: "Looping" (Double-End Attachment)
Q:I am using PEG8-bis(C3-amine) to crosslink two proteins, but I am seeing mostly

monomeric species with no crosslinking. Why?

A: You are experiencing Intramolecular Looping. Because PEG8-bis(C3-amine) is
homobifunctional, if the target molecule has multiple reactive sites (e.g., carboxyls/NHS esters)

close together, both ends of the PEG8 will react with the same molecule, forming a loop like a

"staple" rather than a bridge between two molecules.

The Fix (Two-Step Kinetics):

High Dilution: Perform the first conjugation step with the PEG in massive excess (e.g.,

100:1 PEG:Protein ratio). This statistics forces one PEG end to bind one protein site,

leaving the other end free because there are no other free PEG ends nearby to compete,

and the excess PEG prevents a second protein from binding immediately.
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Purify: Rapidly remove excess PEG (size exclusion/dialysis).

Concentrate: Mix the now "mono-functionalized" protein with your second target at high

concentration to favor intermolecular collision over intramolecular looping [5].

Issue 3: pH-Dependent Steric Hindrance
Q:Does pH affect the steric accessibility of the amine, or just its chemical reactivity?

A: It affects both. Chemically, you need the unprotonated amine ($ -NH_2

-NH_3^+ $), potentially locking it into a curled conformation.

The Fix: Maintain pH 8.0–8.5. This maximizes the fraction of free amine ($ -NH_2 $) while

keeping the PEG chain more flexible and less likely to electrostatically interact with surface

charges (e.g., negative carboxylates) that might pin the ligand down [6].

Experimental Protocol: The "Density-Titration"
Method
Use this protocol to determine the minimum concentration required to achieve the "Brush

Conformation" and maximize binding efficiency.

Objective: Identify the ligand concentration where surface saturation occurs, indicating a

transition from Mushroom to Brush regime.

Preparation:

Substrate: 1 mL aliquots of NHS-activated nanoparticles (1 mg/mL).

Ligand Stock: 100 mM PEG8-bis(C3-amine) in anhydrous DMSO.

Buffer: 100 mM Bicarbonate Buffer, pH 8.5 (Amine-free).

Titration Workflow:

Prepare 5 reaction tubes with increasing molar equivalents of Ligand vs. Surface NHS

sites: 10x, 50x, 100x, 250x, 500x.
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Add Ligand Stock to Buffer first, then add the nanoparticles. (Prevent localized high

concentrations).

Critical Step: Vortex immediately for 30 seconds.

Incubate for 2 hours at Room Temperature (RT) with rotation.

Quenching & Analysis:

Quench unreacted NHS with 100 mM Tris (pH 8.0) for 15 mins.

Purify via centrifugation or dialysis (MWCO 3.5 kDa).

Measure: Zeta Potential (looking for charge neutralization) or TNBS assay (quantifying

free amines on the surface).

Interpretation:

Plot [Ligand Added] vs. [Free Amine Detected].

The curve will be sigmoidal. The plateau indicates the "Brush Regime." Operate at the

start of the plateau for optimal efficiency/cost ratio.

Visualizing the Steric Landscape
The following diagrams illustrate the conformational challenges and the decision logic for

troubleshooting.

Diagram 1: Conformation Regimes & Steric Hindrance
This diagram shows how ligand density dictates accessibility.
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Caption: Transition from Mushroom (low reactivity) to Brush (high reactivity) regimes. Low

density promotes steric shielding and intramolecular looping.

Diagram 2: Troubleshooting Workflow
A logic tree for diagnosing low binding efficiency.
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Caption: Step-by-step troubleshooting logic for optimizing PEG8-bis(C3-amine) binding.
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Property Value / Characteristic Impact on Experiment

Molecular Weight 440.6 Da

Small enough to penetrate

porous matrices; large enough

to reduce immunogenicity.

Spacer Arm PEG (8 units) + 2x Propyl (C3)

Total length ~35 Å. C3 spacer

increases amine nucleophilicity

vs. ethyl spacer.

Hydrophilicity High

Excellent for reducing

aggregation, but requires

solvation control (DMSO) for

max extension.

Reactive Group Primary Amine (-NH2)

Reacts with NHS, Carboxyl (w/

EDC), Epoxides.[1] pH

sensitive (needs pH > 8).

Purity Requirement >95% (NMR/HPLC)

Impurities (truncated PEGs)

act as "caps" and terminate

reactions early.

Troubleshooting Matrix
Symptom Probable Cause Corrective Action

No Binding Hydrolysis of NHS ester
Use anhydrous buffers; add

ligand immediately.

Aggregation Crosslinking (Inter-particle)
Increase ligand excess; dilute

nanoparticles during reaction.

Low Activity Steric Occlusion (Mushroom)
Increase ligand concentration

to force "Brush" conformation.

Gelation Uncontrolled Crosslinking
Use heterobifunctional linkers

or strict stepwise addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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